molecular formula C8H5N3O3S B2773048 2-amino-6-nitro-4H-1,3-benzothiazin-4-one CAS No. 4501-67-1

2-amino-6-nitro-4H-1,3-benzothiazin-4-one

Cat. No.: B2773048
CAS No.: 4501-67-1
M. Wt: 223.21
InChI Key: DVNODYDWKZZBKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-nitro-4H-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with nitro-substituted isothiocyanates . The reaction proceeds through the formation of thiourea intermediates, which undergo cyclization to form the benzothiazinone core. The reaction conditions often require the use of strong acids like concentrated sulfuric acid to promote cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-nitro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2-amino-6-nitro-1,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S/c9-8-10-7(12)5-3-4(11(13)14)1-2-6(5)15-8/h1-3H,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNODYDWKZZBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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